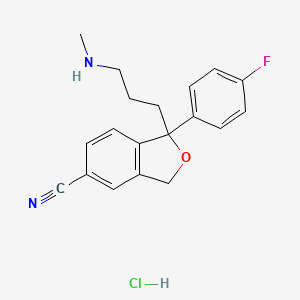

Desmethyl citalopram hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Desmethylcitalopram (hydrochloride) is an active metabolite of the antidepressant drugs citalopram and escitalopram. It functions as a selective serotonin reuptake inhibitor (SSRI), contributing to the therapeutic effects of its parent compounds . The compound is known for its role in the treatment of depression and other mood disorders by enhancing serotonergic transmission in the brain .

科学的研究の応用

Desmethylcitalopram (hydrochloride) has a wide range of scientific research applications:

生化学分析

Biochemical Properties

Rac Desmethyl Citalopram Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It has been shown to have an effect on body mass index and can be detected by a fluorescence detector . The pharmacokinetics of this drug have been studied in human serum and its blood-brain barrier transport properties have been observed using a protein transporter assay .

Cellular Effects

The effects of Rac this compound on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Rac this compound exerts its effects at the molecular level. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Rac this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Rac this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Rac this compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .

Transport and Distribution

Rac this compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and it can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Rac this compound and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: Desmethylcitalopram (hydrochloride) can be synthesized through the demethylation of citalopram. The process involves the use of reagents such as boron tribromide (BBr3) or other demethylating agents under controlled conditions . The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of desmethylcitalopram (hydrochloride) involves large-scale demethylation processes followed by purification steps such as crystallization and recrystallization to obtain the hydrochloride salt. The use of high-performance liquid chromatography (HPLC) ensures the purity and quality of the final product .

化学反応の分析

反応の種類: デスメチルシタロプラム(塩酸塩)は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウム(KMnO4)や過酸化水素(H2O2)などの酸化剤を使用して酸化することができます。

還元: 還元反応は、水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用して実行できます。

置換: 求核置換反応は、水酸化ナトリウム(NaOH)やシアン化カリウム(KCN)などの試薬によって起こります。

一般的な試薬と条件:

酸化: 酸性または中性の条件下での過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

置換: 水性またはアルコール性溶液中の水酸化ナトリウム。

主要な生成物の生成:

酸化: カルボン酸またはケトンの生成。

還元: 二級アミンまたはアルコールの生成。

4. 科学研究への応用

デスメチルシタロプラム(塩酸塩)は、さまざまな科学研究に応用されています。

作用機序

デスメチルシタロプラム(塩酸塩)は、シナプス間隙へのセロトニンの利用可能性を高めることにより、シナプス前ニューロンへのセロトニン(5-HT)の再取り込みを阻害することで効果を発揮します。 これはセロトニン作動性神経伝達を強化し、抗うつ効果に貢献します 。 この化合物は、セロトニントランスポーター(SERT)を特異的に標的にし、他の神経伝達物質系への影響は最小限です .

6. 類似の化合物との比較

デスメチルシタロプラム(塩酸塩)は、以下の他のSSRIと似ています。

- デスメチルセルタリン

- デスメチルベンラファキシン

- ノルフルオキセチン

比較:

- デスメチルシタロプラム(塩酸塩): 他の神経伝達物質への影響を最小限に抑えながら、セロトニン再取り込み阻害に対する高度な選択性があります .

- デスメチルセルタリン: 同様にSSRIですが、化学構造と薬物動態プロファイルが異なります .

- デスメチルベンラファキシン: セロトニンとノルエピネフリンの再取り込みに二重の作用を有するセロトニン-ノルエピネフリン再取り込み阻害薬(SNRI)です .

- ノルフルオキセチン: フルオキセチンの活性代謝物で、同様のSSRI特性を有しますが、半減期が長いです .

デスメチルシタロプラム(塩酸塩)は、セロトニン再取り込み阻害に対する高い選択性と、シタロプラムおよびエシタロプラムの主要な活性代謝物としての役割が際立っています .

類似化合物との比較

Desmethylcitalopram (hydrochloride) is similar to other SSRIs such as:

- Desmethylsertraline

- Desmethylvenlafaxine

- Norfluoxetine

Comparison:

- Desmethylcitalopram (hydrochloride): Highly selective for serotonin reuptake inhibition with minimal effects on other neurotransmitters .

- Desmethylsertraline: Also an SSRI but with a different chemical structure and pharmacokinetic profile .

- Desmethylvenlafaxine: A serotonin-norepinephrine reuptake inhibitor (SNRI) with dual action on serotonin and norepinephrine reuptake .

- Norfluoxetine: An active metabolite of fluoxetine with similar SSRI properties but a longer half-life .

Desmethylcitalopram (hydrochloride) stands out due to its high selectivity for serotonin reuptake inhibition and its role as a primary active metabolite of citalopram and escitalopram .

特性

IUPAC Name |

1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O.ClH/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;/h3-8,11,22H,2,9-10,13H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYIZNULSIBGJPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97743-99-2 |

Source

|

| Record name | Desmethyl citalopram hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097743992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESMETHYL CITALOPRAM HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/461OE8B9GL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-d9-[(4-nitrophenyl)sulfonyl]amino]propyl]carbamic Acid tert-Butyl Ester](/img/structure/B563701.png)

![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine](/img/structure/B563702.png)

![7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride](/img/no-structure.png)

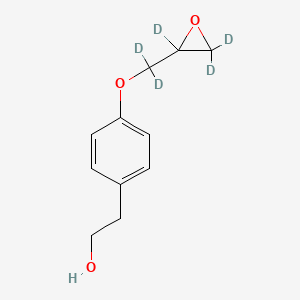

![[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5](/img/structure/B563706.png)